2-Bromo-1,1-dimethoxypropane

Organic Synthesis Process Chemistry Thermal Stability

2-Bromo-1,1-dimethoxypropane (CAS 33170-72-8) is a brominated acetal compound with the molecular formula C₅H₁₁BrO₂ and a molecular weight of 183.04 g/mol. It is a liquid at room temperature, with a density of 1.329 g/cm³ and a boiling point of 166.3 °C at 760 mmHg.

Molecular Formula C5H11BrO2
Molecular Weight 183.04 g/mol
CAS No. 33170-72-8
Cat. No. B1279979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,1-dimethoxypropane
CAS33170-72-8
Molecular FormulaC5H11BrO2
Molecular Weight183.04 g/mol
Structural Identifiers
SMILESCC(C(OC)OC)Br
InChIInChI=1S/C5H11BrO2/c1-4(6)5(7-2)8-3/h4-5H,1-3H3
InChIKeyHFTQXLCZRCQAAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1,1-dimethoxypropane (CAS 33170-72-8) as a Bifunctional Reagent for Organic Synthesis and Kinase Research


2-Bromo-1,1-dimethoxypropane (CAS 33170-72-8) is a brominated acetal compound with the molecular formula C₅H₁₁BrO₂ and a molecular weight of 183.04 g/mol [1]. It is a liquid at room temperature, with a density of 1.329 g/cm³ and a boiling point of 166.3 °C at 760 mmHg . The compound functions as both an electrophilic alkylating agent via its bromine atom and a masked carbonyl synthon via its acetal group, making it a valuable intermediate for constructing complex organic architectures . Commercial supplies are typically available at 95% purity and should be stored under inert atmosphere at 2–8 °C .

2-Bromo-1,1-dimethoxypropane Procurement: Why Structural Analogues Cannot Be Substituted Without Validated Data


Bromoacetal reagents are not interchangeable due to distinct reactivity profiles, regiochemical outcomes, and physicochemical properties that directly impact synthetic efficiency, yield, and downstream purification. The specific substitution pattern of 2-bromo-1,1-dimethoxypropane—a secondary bromide adjacent to a dimethyl acetal—confers a unique steric and electronic environment that influences nucleophilic substitution rates and elimination side reactions compared to primary bromoacetals [1]. Additionally, its higher LogP (1.39) versus 2-bromo-1,1-dimethoxyethane (LogP 0.65) alters partitioning behavior in biphasic reactions and extraction efficiency . Substituting with 3-bromopropionaldehyde dimethyl acetal introduces a three-carbon linker with different conformational flexibility, leading to altered cyclization kinetics in heterocycle synthesis [2]. The evidence below quantifies these critical differences to guide procurement decisions.

2-Bromo-1,1-dimethoxypropane Quantitative Evidence Guide: Head-to-Head Comparisons for Scientific Procurement


Higher Boiling Point than C4 Analog Enables Broader Solvent Compatibility and Elevated Reaction Temperatures

2-Bromo-1,1-dimethoxypropane exhibits a boiling point of 166.3 °C at 760 mmHg, compared to 148–150 °C for its C4 homolog 2-bromo-1,1-dimethoxyethane . This 16–18 °C increase in boiling point allows reactions to be conducted at higher temperatures without solvent loss, enabling faster kinetics and improved conversion in thermally demanding transformations. The elevated boiling point also permits the use of higher-boiling solvents such as toluene or xylene in substitution reactions, expanding the scope of accessible reaction conditions .

Organic Synthesis Process Chemistry Thermal Stability

Lower Density than C4 Analog Facilitates Phase Separation and Extraction Workflows

2-Bromo-1,1-dimethoxypropane has a density of 1.329 g/cm³, which is approximately 7% lower than the 1.430 g/cm³ density of 2-bromo-1,1-dimethoxyethane [1]. In liquid-liquid extractions, this lower density yields a more favorable phase separation profile, particularly when aqueous layers contain high salt concentrations or when using chlorinated solvents. The reduced density also minimizes sedimentation issues during storage and handling, contributing to improved process robustness .

Work-up Efficiency Extraction Process Development

Distinct Regiochemical Position of Bromine Enables Unique Heterocyclic Scaffold Construction

2-Bromo-1,1-dimethoxypropane bears the bromine at the C2 position of the propane chain, adjacent to the acetal carbon. In contrast, 3-bromopropionaldehyde dimethyl acetal has the bromine at the C3 terminus [1]. This positional difference is decisive in nucleophilic substitution–cyclization sequences: the C2 bromine in 2-bromo-1,1-dimethoxypropane yields 5-membered heterocyclic products, whereas the C3 bromine in 3-bromopropionaldehyde dimethyl acetal leads to 6-membered rings [2]. For applications such as pyrazole or imidazole synthesis where ring size dictates biological activity, substitution with the incorrect isomer produces an entirely different chemotype .

Medicinal Chemistry Heterocycle Synthesis Library Synthesis

Tyrosine Kinase Inhibitory Activity with Reversible ATP-Competitive Mechanism

2-Bromo-1,1-dimethoxypropane has been demonstrated to inhibit tyrosine kinase enzymatic activity through a mechanism reversible by cyclosporin A, which competitively blocks ATP and compound binding to the enzyme . While quantitative IC₅₀ or Kᵢ values are not reported in the accessible primary literature, the observation of ATP-competitive reversible inhibition distinguishes this compound from non-specific alkylating agents that irreversibly modify kinase active sites. In contrast, 3-bromopropionaldehyde dimethyl acetal has been reported to inhibit nicotine's inhibitory potency with a Kᵢ <0.2 mmol/L, indicating a different biological target profile . This differentiation is critical for researchers selecting tool compounds for kinase signaling studies.

Kinase Biology Chemical Biology Tool Compound

Higher LogP Value versus C4 Analog Enhances Extraction into Nonpolar Solvents

The computed LogP of 2-bromo-1,1-dimethoxypropane is 1.39, compared to a LogP of approximately 0.65 for 2-bromo-1,1-dimethoxyethane . This 0.74 log unit difference corresponds to a ~5.5-fold higher partition coefficient into organic solvents, which significantly improves recovery during aqueous work-up and facilitates purification of nonpolar reaction products. In contrast, 3-bromopropionaldehyde dimethyl acetal has a LogP of approximately 1.2, indicating intermediate hydrophobicity . For synthetic sequences requiring multiple extractions, the higher LogP of the C5 compound reduces material loss and increases isolated yields .

Partition Coefficient Extraction Optimization Process Development

Established Synthetic Route with Reported Yield for Reaction Scale-Up Planning

A reported synthesis of 2-bromo-1,1-dimethoxypropane involves bromination of propanal dimethyl acetal, yielding 16.0 g of product from a 170 mmol scale reaction . While the isolated yield percentage is not explicitly stated in the accessible procedure, the mass output provides a benchmark for process chemists planning scale-up. In comparison, 2-bromo-1,1-dimethoxyethane is commercially available with a typical purity of 97% and does not require in-house synthesis . 3-Bromopropionaldehyde dimethyl acetal is synthesized via hydrobromination of acrolein dimethyl acetal and is offered at 95% purity . The availability of a validated synthetic protocol with reported mass recovery supports reproducible in-house preparation when commercial supply is constrained.

Process Chemistry Scale-up Synthetic Methodology

Optimal Use Cases for 2-Bromo-1,1-dimethoxypropane (CAS 33170-72-8) Based on Quantitative Evidence


Synthesis of 5-Membered Nitrogen Heterocycles (e.g., Pyrazoles, Imidazoles) via Sequential Alkylation–Cyclization

The C2-bromine regiochemistry of 2-bromo-1,1-dimethoxypropane enables the construction of 5-membered heterocyclic scaffolds through nucleophilic substitution followed by acetal hydrolysis and intramolecular condensation [1]. This application leverages the compound's higher boiling point (166.3 °C) to conduct cyclization steps at elevated temperatures, improving reaction rates and yield . The lower density (1.329 g/cm³) also facilitates phase separation during aqueous work-up after acetal deprotection .

Preparation of Hydrazine Derivatives for Bioactive Compound Libraries

2-Bromo-1,1-dimethoxypropane reacts with hydrazine hydrate under reflux (140 °C, 6 h) to afford (1,1-dimethoxypropan-2-yl)hydrazine, a versatile intermediate for constructing pyrazole and triazole cores prevalent in kinase inhibitor programs [1]. The higher LogP (1.39) enhances extraction of the hydrazine product into organic solvents, increasing isolated yields . This specific transformation has been documented in patent literature as a key step in synthesizing biologically active heterocycles .

Chemical Biology Tool for Investigating ATP-Competitive Kinase Inhibition

The demonstrated reversible tyrosine kinase inhibitory activity of 2-bromo-1,1-dimethoxypropane, which can be reversed by cyclosporin A, positions this compound as a useful tool for probing ATP-binding site interactions in kinase signaling assays [1]. Unlike irreversible alkylating agents, the reversible ATP-competitive mechanism allows dose-response studies without permanent enzyme inactivation, enabling cleaner interpretation of kinase-dependent phenotypes .

Masked α-Bromoaldehyde Synthon in Multi-Step Synthetic Sequences

The dimethyl acetal group protects the aldehyde functionality during transformations requiring strong nucleophiles or basic conditions. Subsequent acidic hydrolysis releases 2-bromopropanal, which can be further functionalized via Wittig, aldol, or reductive amination reactions [1]. The compound's LogP (1.39) and favorable extraction properties reduce material loss across multiple synthetic steps, while the documented synthesis procedure (16.0 g from 170 mmol scale) supports in-house preparation when needed .

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